molecular formula C8H12N4O2 B11182676 Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate

Cat. No.: B11182676
M. Wt: 196.21 g/mol
InChI Key: ZKAWTDCHGFVDEM-UHFFFAOYSA-N
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Description

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N4O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two amino groups at positions 2 and 4, a methyl group at position 6, and an ethyl ester group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate is unique due to the presence of both amino groups and an ethyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-3-14-7(13)5-4(2)11-8(10)12-6(5)9/h3H2,1-2H3,(H4,9,10,11,12)

InChI Key

ZKAWTDCHGFVDEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)N)C

Origin of Product

United States

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